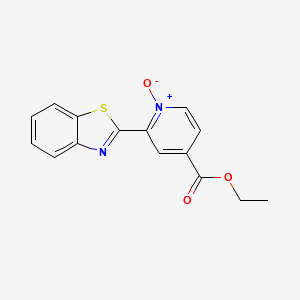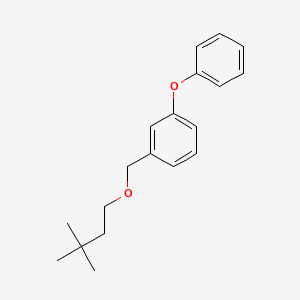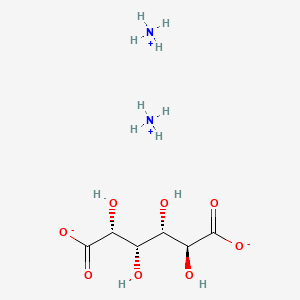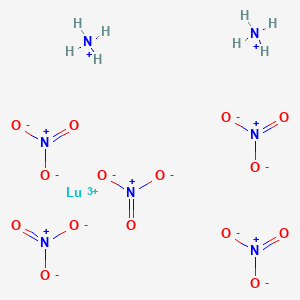
2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a benzothiazole ring fused with a pyridine ring, along with an ethoxycarbonyl group and an oxide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with ethyl 4-chloropyridine-1-carboxylate under basic conditions, followed by oxidation to introduce the oxide functional group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxide groups.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxide groups, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives.
科学研究应用
2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is employed in the development of advanced materials, including polymers and dyes.
作用机制
The mechanism by which 2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzothiazole and pyridine rings can engage in π-π stacking interactions, while the ethoxycarbonyl and oxide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(2-Benzothiazolyl)pyridine: Lacks the ethoxycarbonyl and oxide groups, resulting in different reactivity and applications.
4-(Ethoxycarbonyl)pyridine:
2-(2-Benzothiazolyl)-4-(methyl)pyridine 1-oxide: Similar structure but with a methyl group instead of an ethoxycarbonyl group, leading to variations in reactivity and applications.
Uniqueness
2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H12N2O3S |
|---|---|
分子量 |
300.3 g/mol |
IUPAC 名称 |
ethyl 2-(1,3-benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-carboxylate |
InChI |
InChI=1S/C15H12N2O3S/c1-2-20-15(18)10-7-8-17(19)12(9-10)14-16-11-5-3-4-6-13(11)21-14/h3-9H,2H2,1H3 |
InChI 键 |
KMHNNKJIHTUCQM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=[N+](C=C1)[O-])C2=NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)




![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)


![Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)

![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
